N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group, an oxadiazole ring, and a benzamide moiety. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, often enhancing their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. The process may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group may yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s bioactive properties make it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic effects are explored in drug discovery, particularly for its anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, often leading to inhibition or modulation of their activity. The oxadiazole ring can interact with nucleophilic sites in biological molecules, further contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-(trifluoromethyl)phenyl substituted pyrazole derivatives: These compounds also feature a trifluoromethyl group and are known for their antimicrobial properties.
Trifluoromethylated aromatic compounds: These compounds share the trifluoromethyl group and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
N-((5-(ethylthio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is unique due to the combination of its trifluoromethyl group, oxadiazole ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O2S/c1-2-22-12-19-18-10(21-12)7-17-11(20)8-4-3-5-9(6-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXXMKGMYQKRTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(O1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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